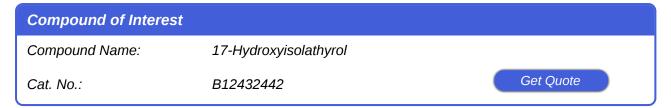


An In-depth Technical Guide to the Chemical Properties of 17-Hydroxyisolathyrol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol is a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris L. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a focus on its anti-inflammatory effects. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language.

Chemical and Physical Properties

17-Hydroxyisolathyrol is a white amorphous powder, a characteristic that often precludes the determination of a sharp melting point. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C20H30O5	[1]
Molecular Weight	350.45 g/mol	[1]
Appearance	White amorphous powder	[1]
CAS Number	93551-00-9	[1]
Source	Seeds of Euphorbia lathyris L.	[1]
Solubility	Soluble in DMSO (100 mg/mL)	[1]
Storage	Store at 4°C, sealed, away from moisture and light. In solvent, store at -80°C for up to 6 months.	[1]

Spectroscopic Data

The structural elucidation of **17-Hydroxyisolathyrol** was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

NMR Spectroscopy

The ¹H and ¹³C NMR data for **17-Hydroxyisolathyrol**, recorded in CDCl₃, are presented below.

Table 1: ¹H-NMR Data (500 MHz, CDCl₃)



Position	δ (ppm)	Multiplicity	J (Hz)
1	2.58	m	
2	1.85	m	
4	2.40	m	
5	4.88	d	9.5
6	5.75	d	9.5
7	4.48	S	
8	2.05	m	_
9	1.95	m	_
10	1.65	m	_
11	1.40	m	_
12	2.10	m	_
15	1.15	S	_
16	1.12	S	_
17	4.15	S	
18	1.05	d	7.0
19	1.08	d	7.0
20	1.75	S	

Table 2: 13C-NMR Data (125 MHz, CDCl₃)



Position	δ (ppm)
1	45.2
2	28.5
3	205.1
4	50.1
5	78.2
6	130.5
7	138.9
8	35.1
9	30.2
10	25.8
11	38.4
12	42.6
13	145.3
14	125.6
15	22.1
16	16.9
17	65.4
18	18.2
19	15.6
20	14.8

Mass Spectrometry

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.



HR-ESI-MS:m/z 373.1985 [M+Na]⁺ (calculated for C₂₀H₃₀O₅Na, 373.1991)[1]

Biological Activity

17-Hydroxyisolathyrol has demonstrated significant anti-inflammatory properties. Its primary reported activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

Table 3: Anti-inflammatory Activity of 17-Hydroxyisolathyrol

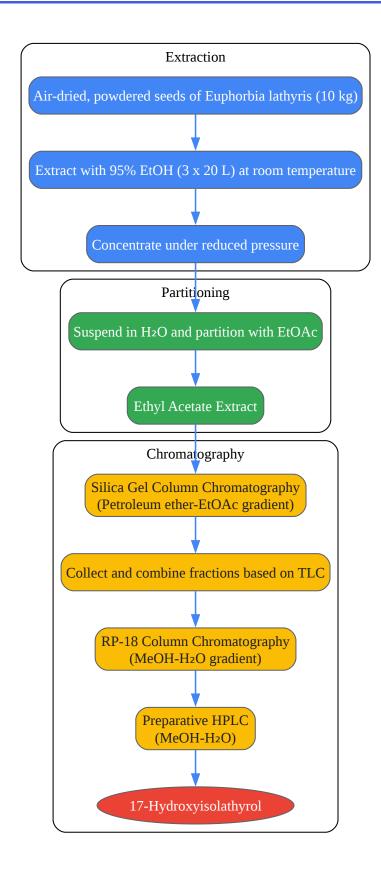
Assay	Cell Line	IC50 (μM)	Reference
Nitric Oxide (NO) Production Inhibition	RAW 264.7	21.3 ± 1.2	[1]

The inhibition of NO production suggests that **17-Hydroxyisolathyrol** may interfere with the expression or activity of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.

Experimental Protocols Isolation and Purification of 17-Hydroxyisolathyrol

The following protocol is adapted from the methodology described for the isolation of lathyrane diterpenoids from Euphorbia lathyris seeds[1].





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Caption: Workflow for the isolation of 17-Hydroxyisolathyrol.



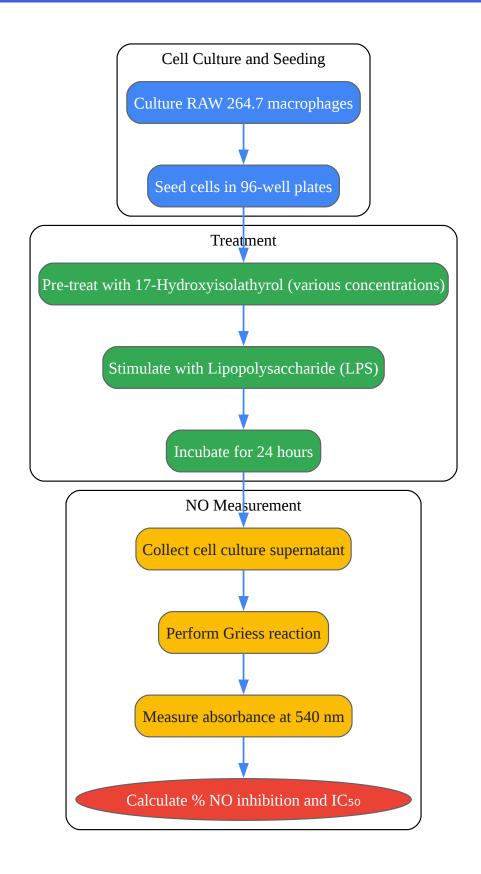
Methodology:

- Extraction: The air-dried and powdered seeds of Euphorbia lathyris are extracted three times
 with 95% ethanol at room temperature. The combined extracts are then concentrated under
 reduced pressure to yield a crude extract.
- Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The
 ethyl acetate layer, containing the diterpenoids, is collected and concentrated.
- Silica Gel Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- RP-18 Chromatography: Fractions containing the target compound are further purified using reversed-phase C18 (RP-18) column chromatography with a methanol-water gradient.
- Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) using a methanol-water mobile phase to yield pure 17-Hydroxyisolathyrol.

Nitric Oxide (NO) Inhibition Assay

The following is a general protocol for determining the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.





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Caption: Experimental workflow for the NO inhibition assay.



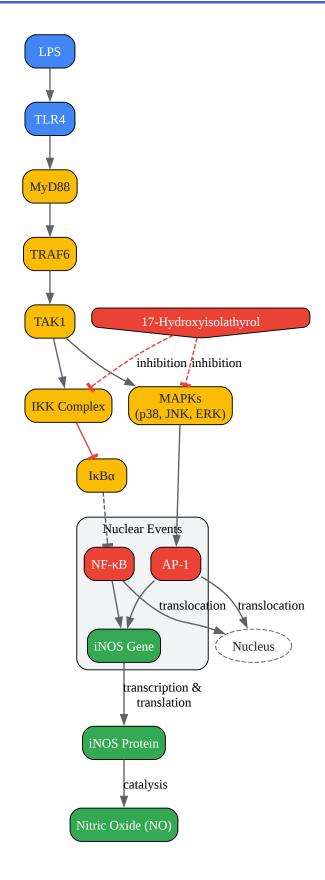
Methodology:

- Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
- Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere.
- Treatment: The cells are pre-treated with various concentrations of **17-Hydroxyisolathyrol** for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 μg/mL).
- Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.
- Griess Reaction: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance of the resulting azo dye at approximately 540 nm.
- Calculation: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC₅₀ value is determined from the dose-response curve.

Proposed Signaling Pathway

The inhibitory effect of **17-Hydroxyisolathyrol** on nitric oxide production in LPS-stimulated macrophages suggests a mechanism of action that involves the downregulation of the iNOS enzyme. The expression of iNOS is primarily regulated by the NF-κB and MAPK signaling pathways, which are activated by LPS.





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Caption: Proposed anti-inflammatory signaling pathway of 17-Hydroxyisolathyrol.



This diagram illustrates the canonical LPS-induced inflammatory pathway leading to NO production. **17-Hydroxyisolathyrol** is hypothesized to inhibit this pathway, potentially by targeting upstream kinases such as the IKK complex or MAPKs, thereby preventing the activation and nuclear translocation of transcription factors like NF-kB and AP-1. This, in turn, would suppress the transcription of the iNOS gene and subsequent production of nitric oxide.

Conclusion

17-Hydroxyisolathyrol is a lathyrane diterpenoid with well-characterized chemical properties and demonstrated anti-inflammatory activity. This technical guide provides researchers and drug development professionals with the essential data and experimental protocols to further investigate its therapeutic potential. Future studies could focus on elucidating the precise molecular targets of **17-Hydroxyisolathyrol** within the inflammatory signaling cascade and evaluating its efficacy in in vivo models of inflammation.

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